2-Amino-4-methoxy-6-methyl-1,3,5-triazine
2-Amino-4-methoxy-6-methyl-1,3,5-triazine
2-Amino-4-methoxy-6-methyl-1,3,5-triazine is formed during the photocatalytic decomposition of sulfonylurea (Sus) herbicide. It is also formed as a thermal decomposition product of chlorsulfuron (a sulfonylurea herbicide) and has been determined by GC using nitrogen-phosphorus detection (NPD).
2-methyl-4-amino-6-methoxy-s-triazine is a monoamino-1,3,5-triazine that is 1,3,5-triazin-2-amine substituted by a methoxy group at position 4 and a methyl group at position 6. It is a metabolite of the herbicide thifensulfuron-methyl. It has a role as a marine xenobiotic metabolite. It is a monoamino-1,3,5-triazine and an aromatic ether.
2-methyl-4-amino-6-methoxy-s-triazine is a monoamino-1,3,5-triazine that is 1,3,5-triazin-2-amine substituted by a methoxy group at position 4 and a methyl group at position 6. It is a metabolite of the herbicide thifensulfuron-methyl. It has a role as a marine xenobiotic metabolite. It is a monoamino-1,3,5-triazine and an aromatic ether.
Brand Name:
Vulcanchem
CAS No.:
1668-54-8
VCID:
VC21209863
InChI:
InChI=1S/C5H8N4O/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9)
SMILES:
CC1=NC(=NC(=N1)OC)N
Molecular Formula:
C5H8N4O
Molecular Weight:
140.14 g/mol
2-Amino-4-methoxy-6-methyl-1,3,5-triazine
CAS No.: 1668-54-8
Cat. No.: VC21209863
Molecular Formula: C5H8N4O
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine is formed during the photocatalytic decomposition of sulfonylurea (Sus) herbicide. It is also formed as a thermal decomposition product of chlorsulfuron (a sulfonylurea herbicide) and has been determined by GC using nitrogen-phosphorus detection (NPD). 2-methyl-4-amino-6-methoxy-s-triazine is a monoamino-1,3,5-triazine that is 1,3,5-triazin-2-amine substituted by a methoxy group at position 4 and a methyl group at position 6. It is a metabolite of the herbicide thifensulfuron-methyl. It has a role as a marine xenobiotic metabolite. It is a monoamino-1,3,5-triazine and an aromatic ether. |
|---|---|
| CAS No. | 1668-54-8 |
| Molecular Formula | C5H8N4O |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 4-methoxy-6-methyl-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C5H8N4O/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9) |
| Standard InChI Key | NXFQWRWXEYTOTK-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC(=N1)OC)N |
| Canonical SMILES | CC1=NC(=NC(=N1)OC)N |
| Melting Point | 259.5 °C |
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